ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate
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Overview
Description
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichlorophenyl, trifluoromethyl, and phenylformamido groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the dichlorophenylamine intermediate: This step involves the reaction of 3,4-dichloroaniline with suitable reagents to form the dichlorophenylamine intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent.
Formation of the phenylformamido group: This step involves the reaction of the intermediate with formamide derivatives to introduce the phenylformamido group.
Final esterification: The final step involves the esterification of the intermediate with ethyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to alterations in metabolic pathways.
Modulation of signaling pathways: The compound may modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE can be compared with other similar compounds, such as:
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE: This compound shares similar structural features but may differ in specific functional groups or substituents.
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE: Another similar compound with variations in the trifluoromethyl or phenylformamido groups.
The uniqueness of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H15Cl2F3N2O3 |
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Molecular Weight |
435.2 g/mol |
IUPAC Name |
ethyl 2-benzamido-2-(3,4-dichloroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H15Cl2F3N2O3/c1-2-28-16(27)17(18(21,22)23,24-12-8-9-13(19)14(20)10-12)25-15(26)11-6-4-3-5-7-11/h3-10,24H,2H2,1H3,(H,25,26) |
InChI Key |
IRMSFQRVUKKHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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